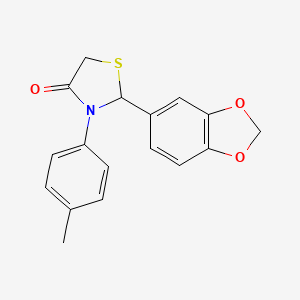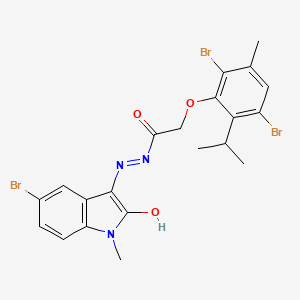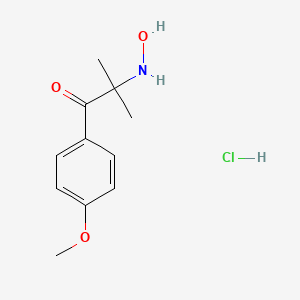
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research. AMPP is a glycine transporter 1 (GlyT1) inhibitor, which means it is capable of enhancing the levels of glycine in the brain. Glycine is an amino acid that plays a crucial role in the regulation of neurotransmitters, and its deficiency has been linked to various neurological disorders.
Mécanisme D'action
AMPP works by inhibiting the reuptake of glycine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By increasing the levels of glycine, AMPP enhances the activity of the NMDA receptor, which is involved in various neurological processes such as learning and memory. Furthermore, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
AMPP has been shown to increase the levels of glycine in the brain, which leads to enhanced NMDA receptor activity. This, in turn, has been linked to improved cognitive function, reduced symptoms of depression and anxiety, and enhanced efficacy of antipsychotic drugs. Additionally, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AMPP in lab experiments is its high selectivity for N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which reduces the risk of off-target effects. Additionally, AMPP has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using AMPP is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on AMPP. One area of interest is the potential use of AMPP in the treatment of neuropathic pain and drug addiction. Additionally, further studies are needed to investigate the long-term effects of AMPP on cognitive function and behavior. Furthermore, the development of more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors may lead to the discovery of novel therapies for neurological disorders.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic effects on various neurological disorders make it an attractive target for drug development. The synthesis method of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride. AMPP works by inhibiting the reuptake of glycine, which leads to enhanced NMDA receptor activity. AMPP has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction. However, further studies are needed to investigate the long-term effects of AMPP and to develop more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base. The crude product is then purified using column chromatography to obtain pure AMPP. This method has been reported to yield AMPP with a purity of over 98%.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential therapeutic effects on various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(15-9-11-16(24-2)12-10-15)25(22,23)17-7-5-4-6-8-17/h3-12H,1,13-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLDYJIAMLNXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
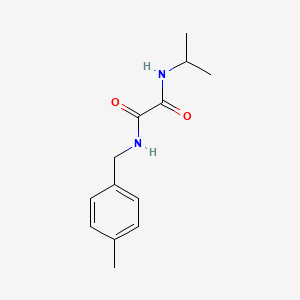
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
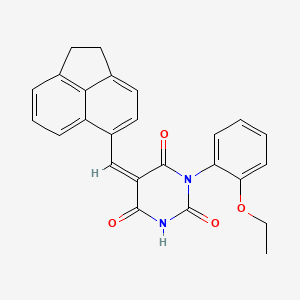
![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
